N-methyl-N-quinolin-5-ylbutanamide
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Overview
Description
N-methyl-N-quinolin-5-ylbutanamide: is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-quinolin-5-ylbutanamide typically involves the reaction of quinoline derivatives with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-methyl-N-quinolin-5-ylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the quinoline ring is substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N-methyl-N-quinolin-5-ylbutanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-methyl-N-quinolin-5-ylbutanamide involves its interaction with specific molecular targets. The compound can inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell division. This mechanism is similar to that of other quinoline derivatives, which are known for their antibacterial and anticancer activities .
Comparison with Similar Compounds
Quinoline: The parent compound of N-methyl-N-quinolin-5-ylbutanamide, known for its wide range of biological activities.
Chloroquine: A quinoline derivative used as an antimalarial drug.
Ciprofloxacin: A fluoroquinolone antibiotic that targets bacterial DNA gyrase and topoisomerase IV.
Uniqueness: this compound is unique due to its specific structural modifications, which enhance its biological activity and selectivity. The presence of the butanamide group increases its lipophilicity, allowing for better cell membrane penetration and interaction with intracellular targets .
Properties
IUPAC Name |
N-methyl-N-quinolin-5-ylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-3-6-14(17)16(2)13-9-4-8-12-11(13)7-5-10-15-12/h4-5,7-10H,3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPTUKOXJKIDMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C)C1=CC=CC2=C1C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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